N-[1-(aminomethyl)cyclopropyl]methanesulfonamide
Description
Properties
Molecular Formula |
C5H12N2O2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
N-[1-(aminomethyl)cyclopropyl]methanesulfonamide |
InChI |
InChI=1S/C5H12N2O2S/c1-10(8,9)7-5(4-6)2-3-5/h7H,2-4,6H2,1H3 |
InChI Key |
SPZUXJBRBOEALJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1(CC1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(aminomethyl)cyclopropyl]methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of methanesulfonyl chloride with 1-(aminomethyl)cyclopropane in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
CH3SO2Cl+C4H7NH2→CH3SO2NH(C4H7CH2)+HCl
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(aminomethyl)cyclopropyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides or thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfinamides or thiols.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[1-(aminomethyl)cyclopropyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential as an antibacterial agent and other therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(aminomethyl)cyclopropyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt biological pathways. This mechanism is similar to that of other sulfonamide-based drugs, which often target bacterial enzymes involved in folate synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analog: N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide
The closest structural analog identified is N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide (CAS: 1598026-73-3), which replaces the methanesulfonamide group with a propane-1-sulfonamide moiety (-SO₂NH-C₃H₇) .
Table 1: Structural and Physicochemical Comparison
Key Differences
Sulfonamide Substituent: The methane variant has a methyl group (-CH₃) on the sulfonamide, while the propane analog features a propyl chain (-CH₂CH₂CH₃).
Molecular Weight :
- The propane analog is 17.05 g/mol heavier , which may influence crystallization behavior and melting points.
Synthetic Accessibility :
Reactivity and Functional Group Implications
Both compounds share a strained cyclopropane ring and a primary amine (-NH₂) group, enabling reactions such as:
- Ring-opening reactions under acidic or oxidative conditions.
- Amine functionalization (e.g., acylation, Schiff base formation).
However, the propane analog’s longer alkyl chain may:
- Reduce electrophilicity at the sulfonamide sulfur due to increased electron-donating effects.
Hypothetical Analogs and Broader Context
- Ethanesulfonamide variant : Intermediate hydrophobicity between methane and propane derivatives.
- Aryl-sulfonamide analogs : Substituting alkyl chains with aromatic groups to modulate π-π stacking interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
